2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Analytical Chemistry Pharmaceutical Quality Control Method Validation

This is a critical reference standard for identifying and quantifying the specific Clozapine Impurity 7. Its unique 4-chloro-2-nitrophenyl substitution pattern provides distinct chromatographic retention times essential for validated impurity profiling methods. Procuring this specific compound, rather than a generic alternative, ensures accurate identification and quantification in stability-indicating HPLC methods, supporting regulatory compliance for ANDA submissions and commercial manufacturing.

Molecular Formula C13H9ClN2O4
Molecular Weight 292.67 g/mol
CAS No. 60091-87-4
Cat. No. B031281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
CAS60091-87-4
Molecular FormulaC13H9ClN2O4
Molecular Weight292.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18)
InChIKeyGBBIOGPNJFKJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid (CAS 60091-87-4): A Structurally Distinct Anthranilic Acid Derivative and Clozapine Impurity for Analytical and Pharmacological Research


2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, also referred to as N-(4-chloro-2-nitrophenyl)anthranilic acid , is a synthetic small molecule (C13H9ClN2O4; MW 292.67 g/mol) [1]. It is primarily utilized as a reference standard for the identification and quantification of process-related impurities in the antipsychotic drug clozapine [2], and as a building block in medicinal chemistry for the development of diazepinomicin derivatives with potential anticancer activity [3].

Why 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid Cannot Be Substituted with Structurally Similar Analogs


Generic substitution of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid with other anthranilic acid derivatives or clozapine impurities is not possible due to its unique 4-chloro-2-nitrophenyl substitution pattern . This specific arrangement directly influences critical analytical parameters, including distinct chromatographic retention times and ultraviolet (UV) spectral characteristics essential for validated impurity profiling methods [1]. Furthermore, even small structural changes within this chemical class can profoundly alter biological activity, as the nitro group is a key pharmacophore for interactions with cellular differentiation pathways [2], making precise identity and purity paramount for reproducible research outcomes.

Quantitative Differentiation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid from Its Closest Analogs and Alternatives


Chromatographic Selectivity: Baseline Resolution from Clozapine and Other Pharmacopeial Impurities

When analyzed using a validated HPLC-UV method on a Purospher® STAR RP-18 endcapped column, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid exhibits a unique retention time that ensures baseline resolution from clozapine and all other specified pharmacopeial impurities (A, B, C, D) . This separation is critical for accurate quantification and meets the system suitability criteria outlined in the European Pharmacopoeia monograph for clozapine .

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Physicochemical Distinction: High Thermal Stability and Characteristic Melting Behavior

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid exhibits high thermal stability with a melting point >200°C (with decomposition) [1]. This is a stark contrast to the parent drug clozapine (CAS 5786-21-0), which melts at 183-184°C [2], and the primary metabolite N-desmethylclozapine (Impurity C), which melts at approximately 216-218°C . Its decomposition behavior above 200°C is a definitive characteristic for identity verification.

Material Science Pharmaceutical Pre-formulation Reference Standard Characterization

Unique Solubility Profile: Differentiated Handling from Common Anthranilic Acid Derivatives

The compound demonstrates limited solubility in standard solvents, requiring slight heating in methanol for dissolution and being only slightly soluble in DMSO [1]. This solubility profile is distinct from that of the more polar, unsubstituted anthranilic acid (CAS 118-92-3), which is freely soluble in water and ethanol [2], and from the less polar clozapine parent molecule which is soluble in chloroform and ethanol [3]. This necessitates specific, validated sample preparation procedures.

Pre-formulation Sample Preparation Analytical Method Development

Pharmacological Selectivity: Antiproliferative and Differentiation-Inducing Activity

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid exhibits a pronounced biological activity profile characterized by arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This cellular mechanism of action is distinct from the primary pharmacological activity of clozapine, which functions as a dopamine D4 and serotonin 5-HT2A receptor antagonist . While no direct head-to-head comparative data is available for this specific endpoint against other anthranilic acid derivatives, this activity is highlighted as a key differentiator for its potential use as an anticancer agent and in the treatment of skin diseases such as psoriasis [1].

Cancer Biology Cellular Differentiation Dermatology

Procurement-Driven Application Scenarios for 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid (CAS 60091-87-4)


Pharmaceutical Quality Control: Reference Standard for Clozapine Impurity Profiling

This compound is the preferred choice for analytical method development, validation, and routine quality control (QC) testing of clozapine active pharmaceutical ingredient (API). Its distinct chromatographic behavior [1] and comprehensive characterization data [2] ensure compliance with regulatory guidelines for ANDA submissions and commercial manufacturing. Procuring this specific impurity, rather than a generic alternative, guarantees accurate identification and quantification in stability-indicating HPLC methods.

Analytical Method Development: Optimizing HPLC and Sample Preparation

Researchers developing new or modified analytical methods for clozapine-related substances require a well-characterized standard. The documented solubility challenges [1] and high thermal stability [1] of this compound provide critical data for designing robust sample preparation protocols and selecting appropriate chromatographic conditions. This knowledge reduces method development time and ensures method robustness.

Medicinal Chemistry: A Scaffold for Anticancer and Differentiation Research

For academic and industrial groups exploring novel anticancer agents, this compound serves as a structurally defined starting point. Its reported ability to arrest proliferation and induce monocyte differentiation [2] provides a clear, albeit preliminary, biological rationale for its use in structure-activity relationship (SAR) studies. Procuring this specific derivative, rather than a simpler anthranilic acid analog, allows researchers to directly build upon its unique cell biology effects.

Impurity Sourcing for Genotoxic Impurity Studies

Given the presence of a nitro group, a structural alert for potential genotoxicity, this compound is a critical standard for monitoring and quantifying this specific impurity in clozapine API [3]. Procurement ensures that studies assessing the safety of drug substances can accurately identify and control this compound to levels mandated by regulatory authorities like the FDA and EMA.

Technical Documentation Hub

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